molecular formula C20H19ClN4O3S B2662154 (S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate CAS No. 916491-91-3

(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

Cat. No. B2662154
M. Wt: 430.91
InChI Key: HEZGWOQOQFAPLU-AWEZNQCLSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its functional groups, stereochemistry, and conformation.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Spectroscopic and Quantum Mechanical Analysis

Research has utilized vibrational spectroscopic techniques (FT-IR, FT-Raman) alongside quantum mechanical methods to investigate the spectroscopic properties of related compounds. These studies provide critical insights into the molecular geometry, vibrational wavenumbers, infrared intensities, Raman scattering, molecular electrostatic potential (MEP), HOMO-LUMO energies, and thermodynamic properties. Such detailed molecular characterizations are fundamental for understanding the compound's biological activity and potential therapeutic applications (Kuruvilla et al., 2018).

Platelet-Activating Factor (PAF) Antagonism

Several studies have focused on derivatives of the compound as potent antagonists to platelet-activating factor (PAF), a mediator involved in various inflammatory processes. By modulating PAF-induced reactions, these derivatives exhibit potential therapeutic effects in conditions like bronchoconstriction and airway hyperresponsiveness. The structural differences and substituent effects on the thienodiazepine ring system are crucial for their activity and duration of action, providing a basis for developing long-acting anti-inflammatory agents (Kagoshima et al., 1997).

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, excretion, and metabolic pathways of such compounds is essential for developing effective and safe therapeutic agents. Studies in this area have detailed the pharmacokinetics and metabolic profiles in animal models, highlighting the compound's rapid absorption, biotransformation, and elimination mechanisms. These insights are critical for optimizing dosing regimens and enhancing therapeutic efficacy while minimizing potential adverse effects (Kato & Nishimine, 1978).

Potential Therapeutic Applications

The compound and its derivatives have been investigated for their potential as psychotropic agents, with studies indicating significant anti-anxiety and sedative effects. By acting on specific neurotransmitter systems in the brain, these compounds modulate neuronal activity and exhibit therapeutic potential in treating anxiety disorders and related conditions. Their pharmacological profiles suggest that they could offer advantages over existing treatments, such as improved efficacy and safety profiles (Tsumagari et al., 1978).

Safety And Hazards

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Future Directions

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I hope this information is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

methyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-10-15(9-26)29-20-17(10)18(12-4-6-13(21)7-5-12)22-14(8-16(27)28-3)19-24-23-11(2)25(19)20/h4-7,14,26H,8-9H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZGWOQOQFAPLU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

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